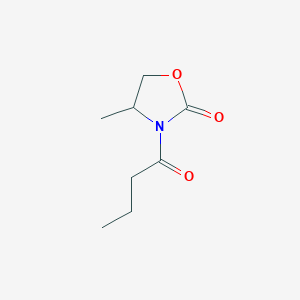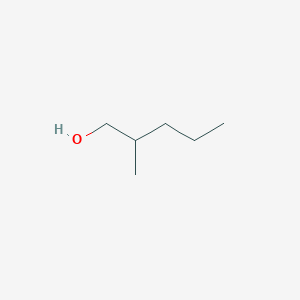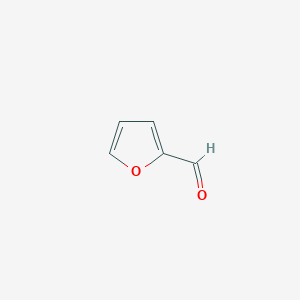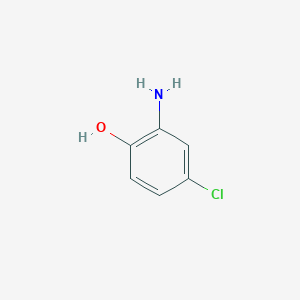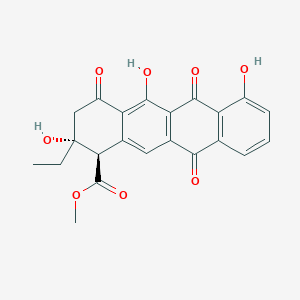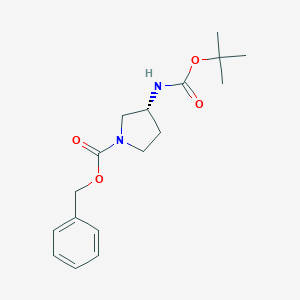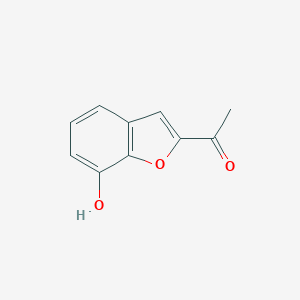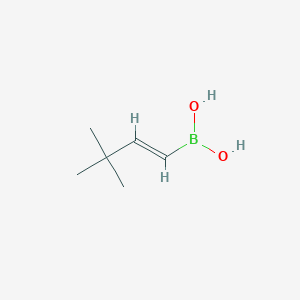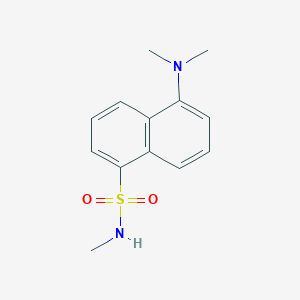
ダンシルメチルアミン
概要
説明
5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide is a fluorescent compound widely used in various scientific fields. It is known for its ability to form stable fluorescent adducts with primary and secondary amines, making it a valuable tool in biochemical and analytical applications .
科学的研究の応用
5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting amines and other nucleophiles.
Biology: Employed in protein labeling and tracking cellular processes.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of sensors and analytical devices
作用機序
Target of Action
Dansyl-methylamine primarily targets amino acids in biological samples . It is used in the quantification of amino acids, which is a critical tool for studying metabolism .
Mode of Action
Dansyl-methylamine interacts with its targets through a process known as dansylation . In this process, dansyl chloride, a component of dansyl-methylamine, is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products .
Biochemical Pathways
The dansylation process affects the amino acid analysis pathway . The dansylation process improves the retention of amino acids on these columns, thereby enhancing the effectiveness of the amino acid analysis .
Pharmacokinetics
Its use in the quantification of amino acids suggests that it may have significant interactions with biological samples .
Result of Action
The primary result of dansyl-methylamine’s action is the production of dansylated amino acids . These dansylated products are well-retained on reverse-phase columns, making them easier to analyze . This result is crucial for studying metabolism, as it allows for the accurate quantification of amino acids in biological samples .
Action Environment
The action of dansyl-methylamine can be influenced by various environmental factors. For instance, the dansylation reaction is performed at room temperature, suggesting that temperature could impact the efficiency of the reaction . Additionally, the reaction takes place in a sodium carbonate buffer, indicating that pH levels may also play a role in the compound’s action .
生化学分析
Biochemical Properties
Dansyl-methylamine is extensively used to analyze metabolites bearing primary and secondary amines, including amino acids . It reacts with the free amino groups of peptides and proteins . This reaction forms stable blue- or blue-green–fluorescent sulfonamide adducts , which are then identified by thin-layer chromatography on polyamide sheets . This method has found considerable use in peptide sequence determination .
Cellular Effects
The effects of Dansyl-methylamine on cells are primarily observed through its role in the analysis of amino acids. By reacting with amino acids, it allows for the quantification of these essential biomolecules in biological samples . This is a critical tool for studying metabolism and understanding how various cellular processes are regulated.
Molecular Mechanism
Dansyl-methylamine exerts its effects at the molecular level through its reaction with free amino groups of peptides and proteins . The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis . This property makes Dansyl-methylamine a valuable tool in peptide sequence determination when used in conjunction with the Edman degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, Dansyl-methylamine is used for the analysis of amino acids in biological samples . The compound is stable for many months when stored at 4°C in the dark . This stability, along with its resistance to acid hydrolysis , makes it a reliable tool for long-term studies.
Metabolic Pathways
Dansyl-methylamine is involved in the metabolic pathways of amino acids . It reacts with amino acids to form dansyl derivatives, which can then be analyzed using liquid chromatography-mass spectrometry (LC-MS) . This process provides valuable insights into the metabolism of amino acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl₃) at room temperature . This reaction forms the sulfonyl chloride intermediate, which is then reacted with dimethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form stable sulfonamide adducts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Substitution: Reactions with amines typically occur in the presence of a base such as triethylamine.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products Formed
The primary products formed from these reactions are sulfonamide derivatives, which retain the fluorescent properties of the parent compound .
類似化合物との比較
Similar Compounds
Dansyl Chloride: Another fluorescent sulfonamide compound used for similar applications.
Dimethylaminobenzaldehyde: Used in Ehrlich’s reagent for detecting indoles.
Uniqueness
5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide is unique due to its high fluorescence efficiency and stability, making it particularly suitable for sensitive and selective detection applications .
特性
IUPAC Name |
5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-14-18(16,17)13-9-5-6-10-11(13)7-4-8-12(10)15(2)3/h4-9,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHNBHIAQPTRBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609193 | |
| Record name | 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5282-87-1 | |
| Record name | 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



